
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium is a chemical compound belonging to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of an imidazole ring with a methyl group at the first position and a tetradecyl chain at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium can be synthesized through several methods. One common approach involves the alkylation of 1-methylimidazole with tetradecyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-methylimidazole in an appropriate solvent, such as acetonitrile.
- Add tetradecyl bromide to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures.
- After completion, the product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolium oxides.
Reduction: Reduction reactions can convert the imidazolium salt to its corresponding imidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetradecyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Imidazolium oxides.
Reduction: Imidazole derivatives.
Substitution: Various alkyl or aryl-substituted imidazolium salts.
Aplicaciones Científicas De Investigación
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of ionic liquids, which are employed as solvents in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. In catalytic applications, it facilitates the formation of reactive intermediates, thereby enhancing the efficiency of chemical reactions.
Comparación Con Compuestos Similares
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium can be compared with other imidazolium salts, such as:
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium: Similar structure but with a shorter alkyl chain, leading to different solubility and reactivity properties.
1-Methyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium: Longer alkyl chain, which may enhance its surfactant properties.
1-Methyl-3-dodecyl-2,3-dihydro-1H-imidazol-1-ium: Intermediate chain length, balancing solubility and reactivity.
The uniqueness of this compound lies in its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
180268-46-6 |
|---|---|
Fórmula molecular |
C18H37N2+ |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
1-methyl-3-tetradecyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C18H36N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20/h16-17H,3-15,18H2,1-2H3/p+1 |
Clave InChI |
FIOYZGZRZWNKTB-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCCCN1C[NH+](C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


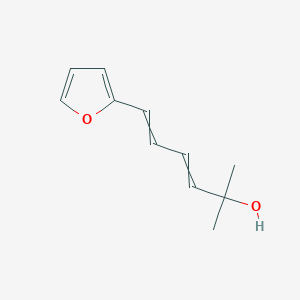
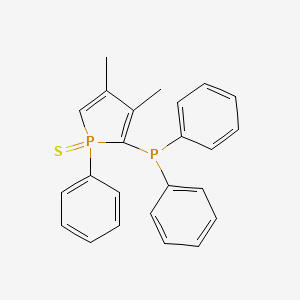

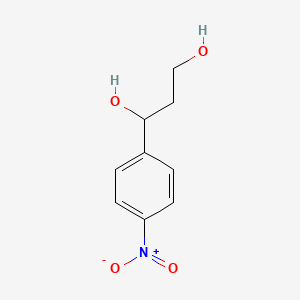
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
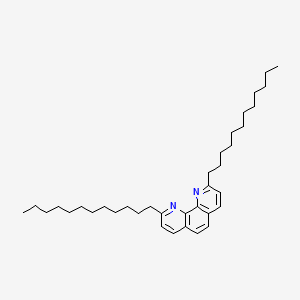



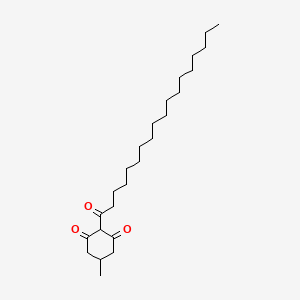
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)


![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)
